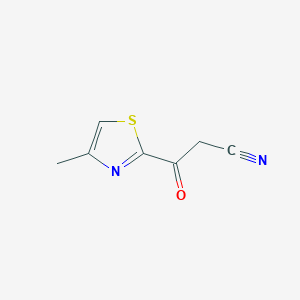
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile typically involves the reaction of 4-methylthiazole with appropriate nitrile and carbonyl-containing reagents. One common method is the reaction of 4-methylthiazole-2-amine with a nitrile compound under acidic conditions, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
Thiazole-2-amine: Another thiazole derivative with potential biological activities.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups and applications.
Uniqueness
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile and carbonyl groups make it a versatile intermediate for further chemical transformations.
Biological Activity
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C7H6N2OS
- Molecular Weight : 166.19 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole ring is known to facilitate binding to active sites, modulating the activity of target proteins involved in disease pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted on various thiazole derivatives, including this compound, demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating significant efficacy compared to standard antibiotics.
- Cytotoxicity Assays :
Summary Table of Biological Activities
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4H,2H2,1H3 |
InChI Key |
WSKUNPGCBLXSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















